7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-(2-Fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a fused heterocyclic compound featuring a pyrazolo-pyrido-pyrimidinone core. Key structural attributes include:
- Position 7: 2-Fluorophenyl substituent, which introduces electronic effects (electron-withdrawing) and steric bulk.
- Position 2: Methyl group, contributing to steric stabilization and metabolic resistance.
Properties
IUPAC Name |
11-(2-fluorophenyl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2/c1-14-21(15-7-9-16(30-2)10-8-15)22-25-13-17-19(28(22)26-14)11-12-27(23(17)29)20-6-4-3-5-18(20)24/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEDTUMIKBYOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a complex arrangement that contributes to its biological activity. The presence of fluorine and methoxy groups enhances its interaction with biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : 349.36 g/mol
- LogP : 4.7 (indicating good membrane permeability)
Anticancer Properties
Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound effectively inhibited cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A431 (vulvar carcinoma) | 5.0 |
| Compound B | MCF-7 (breast cancer) | 3.5 |
| Compound C | HeLa (cervical cancer) | 4.2 |
These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For instance, it was found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors:
- COX-2 Inhibition : The compound displayed a potent inhibitory effect on COX-2 with an IC value comparable to established COX-2 inhibitors.
The proposed mechanism involves the interaction of the compound with key signaling pathways that regulate cell growth and apoptosis. It is hypothesized that the fluorine and methoxy substituents facilitate binding to target proteins involved in these pathways.
Study 1: Antitumor Activity Evaluation
In a recent study published in PubMed Central, researchers evaluated the antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups:
- Tumor Volume Reduction : 60% reduction in treated groups versus placebo.
This reinforces the potential application of this compound in cancer therapy .
Study 2: Enzyme Targeting for Antiviral Activity
Investigations into the antiviral properties of pyrazolo[1,5-a]pyrimidines revealed that these compounds can inhibit viral replication by targeting nucleotide biosynthesis pathways. The inhibition of specific enzymes led to decreased viral load in infected cell cultures .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to inhibit key enzymes involved in various diseases:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This specific compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy .
- Antimicrobial and Antiviral Properties : The compound has shown promise against various pathogens. Studies have highlighted its effectiveness against the H5N1 avian influenza virus, demonstrating significant antiviral activity through various assays . The unique substituents on the phenyl groups may enhance its interaction with viral proteins or host cell receptors.
Biological Studies
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Mechanism of Action : It may act by inhibiting key enzymes involved in cancer progression (e.g., CDKs), disrupting viral replication through interference with viral proteins, and modulating signaling pathways that regulate cell survival and apoptosis .
Material Science
The compound's unique structural features make it a valuable candidate for developing new materials. Its properties can be exploited in creating advanced materials for electronics or pharmaceuticals.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This Compound | Pyrazolo-pyrimidine core with fluorine and methoxy substituents | Anticancer (CDK inhibition), Antiviral (H5N1) |
| Pyrazolo[3,4-d]pyrimidine | Different ring fusion | CDK inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo | Triazole substitution | Anticancer activity |
| 4-Bromopyrimidine | Brominated pyrimidine | Antimicrobial properties |
Case Studies
Several studies have documented the biological activity of related pyrazolo compounds:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines by targeting CDKs .
- Antiviral Efficacy Study : Another investigation revealed that this compound effectively reduced viral load in infected cells by disrupting the replication cycle of the H5N1 virus .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The halogenated aromatic rings in this compound facilitate nucleophilic substitution. For analogs with bromophenyl groups, reactions with amines or alkoxides under basic conditions yield substituted derivatives.
Example reaction conditions:
| Reagent/Condition | Product | Yield (%) | Source |
|---|---|---|---|
| NH₃ (aq), 80°C, 12h | 7-(2-fluorophenyl)-3-(4-aminophenyl) | 65–72 | |
| NaOMe, DMF, 100°C, 8h | Methoxy-substituted analogs | 58–64 |
The 4-methoxyphenyl group is less reactive toward nucleophilic substitution due to electron-donating effects, but demethylation can occur under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives .
Oxidation and Reduction Reactions
The pyrazolo-pyrimidine core undergoes oxidation at the methyl group (C2) to form carboxylic acids or ketones. Reductive hydrogenation of the pyridine ring has also been reported for related compounds .
Key transformations:
-
Oxidation:
(keto derivative). -
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrido ring’s double bonds, yielding dihydro derivatives .
Cross-Coupling Reactions
The 2-fluorophenyl group participates in Suzuki-Miyaura couplings with boronic acids. For example:
Reaction schema:
.
Reported substrates:
-
Phenylboronic acid → Biphenyl derivatives (yield: 70–78%).
-
Heteroarylboronic acids (e.g., pyridyl) → Heterobiaryls (yield: 55–63%) .
a) Methoxy Group Demethylation
The 4-methoxyphenyl substituent can be demethylated using BBr₃ in CH₂Cl₂ to yield a hydroxyl group, enabling further functionalization (e.g., sulfonation or acylation).
b) Halogenation
Electrophilic bromination at the pyrimidine ring’s C5 position occurs with NBS (N-bromosuccinimide) under radical initiation .
Cyclization and Ring-Opening Reactions
Under acidic conditions (e.g., H₂SO₄/AcOH), the compound undergoes cyclocondensation with aldehydes to form fused tetracyclic systems . Conversely, ring-opening reactions with hydrazine yield pyrazole intermediates .
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., kinase inhibition) involves π-π stacking (fluorophenyl group) and hydrogen bonding (pyrimidine N-atoms) .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine Placement : The target’s 2-fluorophenyl group (Position 7) contrasts with 3-fluorophenyl in 4i . Fluorine at Position 7 may enhance dipole interactions in biological targets compared to Position 3.
- Methoxy vs.
- Trifluoromethyl vs. Methoxy : The CF₃ group in 4n is more electron-withdrawing than methoxy, possibly reducing nucleophilic susceptibility but increasing metabolic stability.
Physicochemical Properties and SAR Insights
- Lipophilicity : The 4-methoxyphenyl group (target) increases logP compared to hydroxylated analogues (4g, 4i), favoring passive diffusion but risking solubility limitations .
- Crystalline Stability : ’s methylsulfanyl-carbonitrile derivative shows how bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) influence crystallinity and stability .
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone derivatives?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A common approach starts with functionalizing the pyrazolo[1,5-a]pyrazine core via nucleophilic substitution or cyclization. For example, describes using methanol as a solvent with heating (60–80°C) and cooling cycles to isolate intermediates. Key steps include:
- Step 1 : Formation of the pyrazolo-pyrimidine backbone via cyclocondensation of aminopyrazole derivatives with ketones or aldehydes.
- Step 2 : Fluorophenyl and methoxyphenyl substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Characterization involves 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) and melting point analysis (typically 220–250°C for similar derivatives) .
Q. How are spectroscopic techniques employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons from the 2-fluorophenyl group show splitting patterns (e.g., doublets for ortho-fluorine coupling), while methoxyphenyl groups exhibit singlet peaks for the -OCH3 moiety.
- 13C NMR : Carbon signals for the pyrimidinone carbonyl (C=O) appear at ~165–170 ppm. Fluorine substituents cause deshielding in adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 417.15 for C23H18FN4O2) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 2-fluorophenyl)?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates. achieved 68% yield for a chlorophenyl derivative using pyridine as a base .
- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki reactions. Microwave-assisted synthesis reduces reaction time and byproduct formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves steric hindrance issues. Recrystallization from ethanol/dichloromethane mixtures enhances purity .
Q. How can contradictory NMR data for regioisomers be resolved?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates between isomers by correlating proton-proton spatial interactions. For example, NOE effects between the methyl group (δ 2.5 ppm) and pyrimidinone protons confirm regiochemistry .
- X-ray Crystallography : Single-crystal analysis (as in ) provides unambiguous confirmation. The pyrazolo-pyrido-pyrimidinone core shows a planar structure with dihedral angles <5° between fused rings .
Q. What experimental designs are suitable for evaluating biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- In vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or PI3Kγ). IC50 values are calculated via dose-response curves (5–100 µM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with controls for solvent effects .
- Computational Modeling :
- Docking Studies (AutoDock Vina) : Predict binding modes to kinase ATP pockets. The 2-fluorophenyl group often occupies hydrophobic pockets, while the methoxyphenyl moiety engages in π-π stacking .
Q. How can environmental stability and degradation pathways be studied?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic cleavage products (e.g., loss of the methoxyphenyl group) .
- Photolysis : Expose to UV light (254 nm) and analyze photodegradants using LC-QTOF-MS. Fluorinated derivatives often show resistance to photolytic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
